molecular formula C8H10Cl3N B1393723 (S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride CAS No. 844647-34-3

(S)-1-(2,4-dichlorophenyl)ethanamine hydrochloride

Cat. No.: B1393723
CAS No.: 844647-34-3
M. Wt: 226.5 g/mol
InChI Key: ZMGHOINUDXICQX-JEDNCBNOSA-N
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Description

(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride: is a chemical compound with significant applications in scientific research and industry. It is a derivative of phenylalanine and is known for its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chlorination Reaction: The compound can be synthesized through the chlorination of phenylalanine. This involves reacting phenylalanine with chlorine gas in the presence of a suitable catalyst.

  • Reduction Reaction: Another method involves the reduction of 2,4-dichlorophenylacetic acid to produce the desired compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Flow Production: Some manufacturers use continuous flow reactors to produce the compound, which allows for more efficient production and better control over reaction parameters.

Chemical Reactions Analysis

(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form 2,4-dichlorophenylacetic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Using nucleophiles like hydroxide ions (OH⁻) in aqueous solution.

Major Products Formed:

  • Oxidation: 2,4-Dichlorophenylacetic acid

  • Reduction: (S)-1-(2,4-Dichlorophenyl)ethanamine

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is utilized in the study of enzyme mechanisms and inhibition.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

(S)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride: is similar to other chlorinated phenyl compounds, but it has unique properties that distinguish it from others:

  • Luliconazole: A related compound used in antifungal treatments.

  • Miconazole: Another antifungal agent with a similar structure.

  • Econazole: Used in dermatological applications, similar in structure and function.

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGHOINUDXICQX-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679971
Record name (1S)-1-(2,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844647-34-3
Record name (1S)-1-(2,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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